Evidence 1: Inverse Correlation of Solanone Content with Flavor Quality vs. Positive Correlation for Damascenone and Megastigmatrienone
A study of 122 flue-cured tobacco leaf samples from major Chinese production areas found that the principal aroma and flavor constituents could be best represented by the ketones Damascenone, Megastigmatrienone, and Solanone. Critically, the study found that 'the more Damascenone and Megastigmatrienone, and higher B value, the better the aroma and flavor quality; the higher Solanone and lower B value, the poorer the aroma and flavor quality' [1].
| Evidence Dimension | Correlation of compound concentration with flavor quality |
|---|---|
| Target Compound Data | Higher Solanone content correlates with poorer aroma and flavor quality (lower B value) [1]. |
| Comparator Or Baseline | Higher Damascenone and Megastigmatrienone content correlates with better aroma and flavor quality (higher B value) [1]. |
| Quantified Difference | The correlation is qualitatively opposite (inverse vs. direct) for Solanone compared to Damascenone and Megastigmatrienone. |
| Conditions | GC/MS analysis of 122 flue-cured tobacco leaf samples from 5 major production regions in China [1]. |
Why This Matters
This provides a quantifiable marker for tobacco quality control. Solanone acts as a limiting or balancing factor, not a simple enhancer, which is a unique differentiator from other 'positive' tobacco aroma ketones.
- [1] Wang, N.; Li, Z.; Wang, D.; Xu, Z.; Zhou, H.; Zhu, X. Preliminary Study on Principal Aroma and Flavor Constituents of Flue-cured Tobacco in China. Acta Tabacaria Sinica 2009, 15(3), 1-5. View Source
